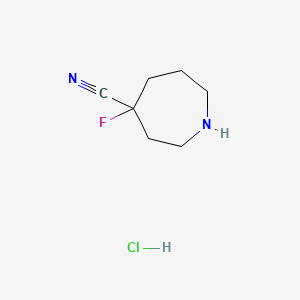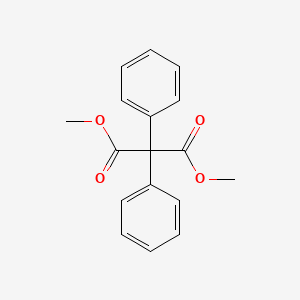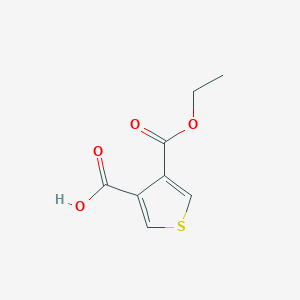
4-Fluoroazepane-4-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroazepane-4-carbonitrile hydrochloride is an organic compound with the molecular formula C6H13ClFN. It is a white or off-white crystalline solid that is soluble in acidic aqueous solutions. This compound is structurally similar to γ-aminobutyric acid (GABA) analogs and has potential sedative and hypnotic effects .
Preparation Methods
4-Fluoroazepane-4-carbonitrile hydrochloride can be synthesized through the reaction of 4-fluoroazepane with hydrochloric acid. The specific reaction conditions and laboratory equipment may vary, but the general process involves the following steps:
Reaction of 4-fluoroazepane with hydrochloric acid: This reaction typically occurs at room temperature and results in the formation of this compound.
Purification: The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
4-Fluoroazepane-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
4-Fluoroazepane-4-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on GABA receptors and its role in neurotransmission.
Medicine: Research is being conducted to explore its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoroazepane-4-carbonitrile hydrochloride involves its interaction with GABA receptors. It is believed to mimic the effects of GABA, a major inhibitory neurotransmitter in the central nervous system. By binding to GABA receptors, the compound may enhance inhibitory neurotransmission, leading to sedative and hypnotic effects .
Comparison with Similar Compounds
4-Fluoroazepane-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
4-Fluoropiperidine-4-carbonitrile hydrochloride: This compound has a similar structure but differs in the ring size and specific functional groups.
4-Fluoroazepane hydrochloride: This compound lacks the carbonitrile group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C7H12ClFN2 |
|---|---|
Molecular Weight |
178.63 g/mol |
IUPAC Name |
4-fluoroazepane-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H11FN2.ClH/c8-7(6-9)2-1-4-10-5-3-7;/h10H,1-5H2;1H |
InChI Key |
MHOIDNMDHKSFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C#N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)




![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)






